Cyclosporine metabolite M17 is a significant derivative of cyclosporine A, a powerful immunosuppressant widely used in organ transplantation and autoimmune diseases. M17 is one of the primary metabolites formed through the hepatic metabolism of cyclosporine A, primarily by cytochrome P450 enzymes. Understanding M17's properties, synthesis, and mechanisms is essential for elucidating its role in pharmacology and therapeutic applications.
Cyclosporine metabolite M17 falls under the classification of immunosuppressive agents. It is recognized as a primary metabolite of cyclosporine A, which itself belongs to the cyclic peptide class of compounds derived from the fungus Tolypocladium inflatum.
The synthesis of cyclosporine metabolite M17 involves metabolic processes facilitated by cytochrome P450 enzymes in the liver. The specific pathways include hydroxylation and demethylation reactions that modify the original cyclosporine structure.
Technical Details:
The molecular formula for cyclosporine metabolite M17 is , with a molecular weight of approximately 1218.61 g/mol .
Data:
The structural modifications involve the addition of hydroxyl groups and alterations to the amino acid components compared to cyclosporine A.
Cyclosporine metabolite M17 undergoes various chemical reactions, primarily involving hydroxylation and demethylation. These reactions are crucial for its biological activity and pharmacokinetics.
Technical Details:
The mechanism of action for cyclosporine metabolite M17 involves inhibition of interleukin-2 production, which is critical for T-cell activation and proliferation. This immunosuppressive effect is similar to that of cyclosporine A.
Data:
Cyclosporine metabolite M17 is characterized by its stability under physiological conditions but may undergo further metabolic transformations depending on specific enzymatic activity present in different tissues .
Cyclosporine metabolite M17 has several important applications in scientific research:
Cyclosporine A (CsA), a cornerstone immunosuppressive drug, undergoes extensive hepatic biotransformation to form numerous metabolites. Among these, metabolite M17 (CHEBI:140154) stands out due to its structural characteristics and functional significance. M17 is classified as a primary hydroxylated metabolite, formed through selective enzymatic oxidation at amino acid 1 (AA-1) of the cyclosporine macrocycle. This modification yields an allylic alcohol configuration, fundamentally altering the molecule's interactions with biological targets while retaining significant immunosuppressive activity [1] [9].
The biotransformation pathway leading to M17 exemplifies region- and stereoselective oxidation. The precursor molecule, cyclosporine A, contains a methyl group at AA-1 ((2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid). M17 biosynthesis involves allylic hydroxylation at the terminal carbon of this methyl group (-CH₃ → -CH₂OH), resulting in a primary alcohol moiety. This reaction proceeds via a cytochrome P450-mediated hydrogen abstraction and oxygen rebound mechanism, yielding the (S)-configured alcohol stereospecifically [1] [9].
Table 1: Structural and Functional Comparison of Key Cyclosporine Metabolites
Metabolite | Modification Site | Chemical Change | Relative Immunosuppressive Activity |
---|---|---|---|
Cyclosporine A (Parent) | - | - | 100% (Reference) |
M17 | AA-1 | Allylic hydroxylation | 60-90% (ConA/MLC assays) |
M1 | AA-9 | Hydroxylation | 30-50% |
M21 | AA-4 | N-demethylation | <20% |
M8 | Multiple | Secondary dihydroxylation | <5% |
Data synthesized from in vitro bioactivity studies [1] [9]
The structural integrity of the cyclosporine macrocycle remains intact during M17 formation, preserving the molecule's capacity to bind cyclophilin A. However, the polar hydroxyl group enhances molecular solvation, potentially influencing membrane permeability and protein-binding kinetics compared to the parent compound. This modification represents a bioactivation pathway rather than classical detoxification, as M17 retains substantial biological activity [1] [9].
The hepatic cytochrome P450 (CYP) superfamily, particularly the CYP3A subfamily, governs M17 biosynthesis. Experimental evidence using isoform-specific chemical inhibitors and recombinant enzymes demonstrates that CYP3A4 and CYP3A5 are the principal catalysts in humans:
Table 2: Enzyme Kinetics of Cyclosporine Metabolism to M17
Enzyme System | Vmax (pmol/min/nmol P450) | Km (μM) | Intrinsic Clearance (Vmax/Km) |
---|---|---|---|
Human CYP3A4 | 0.85 ± 0.12 | 3.2 ± 0.5 | 0.266 |
Human CYP3A5 | 0.62 ± 0.09 | 5.8 ± 1.1 | 0.107 |
Human CYP2C8 | 0.06 ± 0.01 | 22.4 ± 3.7 | 0.003 |
Rat CYP3A1 | 1.24 ± 0.18 | 8.3 ± 1.4 | 0.149 |
Mouse Cyp3a11 | 0.91 ± 0.14 | 12.6 ± 2.1 | 0.072 |
Kinetic parameters derived from recombinant enzyme systems [1] [3] [6]
The reaction proceeds via NADPH-dependent monooxygenation, requiring molecular oxygen and electron transfer from cytochrome P450 reductase. Genetic polymorphisms in CYP3A4/5 genes (e.g., CYP3A5*3 loss-of-function allele) significantly impact interindividual variation in M17 production rates, contributing to the diverse pharmacokinetic profiles observed clinically [2] [3].
Significant interspecies differences in M17 formation kinetics and abundance present challenges in extrapolating preclinical data to humans. Key variations include:
Table 3: Species Comparison of M17 Metabolic Generation
Species | Relative Formation Rate | % Total Metabolites | Dominant CYP Isoform | Clinical Relevance |
---|---|---|---|---|
Human | 1.0 (Reference) | 15-25% | CYP3A4/5 | High |
Rhesus Monkey | 1.3 ± 0.2 | 20-30% | CYP3A8 | High |
Dog | 0.7 ± 0.1 | 5-10% | CYP3A12 | Moderate |
Rat | 1.6 ± 0.3 | 10-15% | CYP3A1 | Low |
Mouse | 0.2 ± 0.05 | <5% | Cyp3a11 | Low |
Comparative data from liver microsome studies [1] [6] [7]
The molecular basis for these differences includes amino acid sequence divergence in CYP substrate recognition sites (SRS regions), variations in hepatic reductase coupling efficiency, and species-specific expression of regulatory nuclear receptors (e.g., PXR, CAR) that control CYP3A transcription. Gut microbiota further contribute to interspecies variability through biotransformation prior to hepatic metabolism, particularly in rodents where bacterial β-glucuronidase and esterase activities differ significantly from primates [6] [8].
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